molecular formula C15H12N2O3S B2934789 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide CAS No. 392249-24-0

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide

Cat. No.: B2934789
CAS No.: 392249-24-0
M. Wt: 300.33
InChI Key: FOROOOQUPVDMFL-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a compound that belongs to the class of coumarin-thiazole derivatives. Coumarins are known for their wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . Thiazoles, on the other hand, are heterocyclic compounds containing sulfur and nitrogen, and they exhibit various biological activities such as antibacterial, antifungal, and anti-inflammatory effects . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and microwave-assisted synthesis are potential methods for industrial production, offering advantages in terms of efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide stands out due to its unique combination of coumarin and thiazole moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for drug development and other applications .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-2-13(18)17-15-16-11(8-21-15)10-7-9-5-3-4-6-12(9)20-14(10)19/h3-8H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOROOOQUPVDMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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